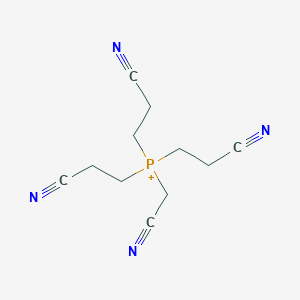
Tri(2-cyanoethyl)(cyanomethyl)phosphonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tri(2-cyanoethyl)(cyanomethyl)phosphonium is a chemical compound with the molecular formula C11H14N4P+ It is known for its unique structure, which includes three 2-cyanoethyl groups and one cyanomethyl group attached to a phosphonium center
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tri(2-cyanoethyl)(cyanomethyl)phosphonium typically involves the reaction of phosphine with acrylonitrile under controlled conditions. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then converted into the final product. The reaction conditions, such as temperature, pressure, and the presence of catalysts, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process involves continuous monitoring and adjustment of parameters to maintain the desired quality of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Tri(2-cyanoethyl)(cyanomethyl)phosphonium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The cyanoethyl and cyanomethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield phosphine oxides, while substitution reactions can produce a wide range of phosphonium salts with different functional groups.
Wissenschaftliche Forschungsanwendungen
Tri(2-cyanoethyl)(cyanomethyl)phosphonium has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which Tri(2-cyanoethyl)(cyanomethyl)phosphonium exerts its effects involves interactions with molecular targets and pathways. The compound can interact with nucleophiles and electrophiles, leading to the formation of new chemical bonds and the modification of existing ones. These interactions are mediated by the electronic properties of the phosphonium center and the attached cyano groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tri(2-cyanoethyl)phosphine: Similar in structure but lacks the cyanomethyl group.
Tri(cyanomethyl)phosphine: Contains three cyanomethyl groups instead of cyanoethyl groups.
Tri(2-cyanoethyl)(methyl)phosphonium: Contains a methyl group instead of a cyanomethyl group.
Uniqueness
Tri(2-cyanoethyl)(cyanomethyl)phosphonium is unique due to the presence of both cyanoethyl and cyanomethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a broader range of chemical reactions and applications compared to similar compounds.
Eigenschaften
Molekularformel |
C11H14N4P+ |
|---|---|
Molekulargewicht |
233.23 g/mol |
IUPAC-Name |
tris(2-cyanoethyl)-(cyanomethyl)phosphanium |
InChI |
InChI=1S/C11H14N4P/c12-4-1-8-16(11-7-15,9-2-5-13)10-3-6-14/h1-3,8-11H2/q+1 |
InChI-Schlüssel |
PAQBUHUBWMEIQA-UHFFFAOYSA-N |
Kanonische SMILES |
C(C[P+](CCC#N)(CCC#N)CC#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



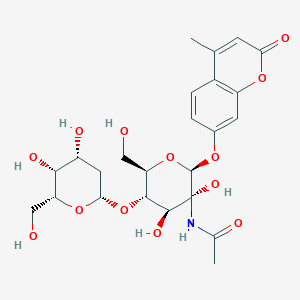
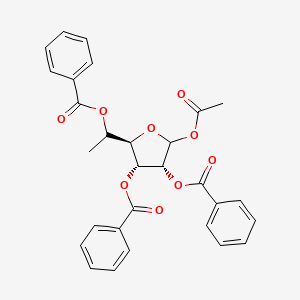
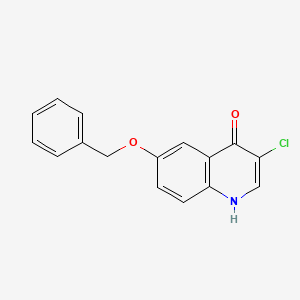
![O-[3-(2-fluorophenyl)prop-2-ynyl]hydroxylamine](/img/structure/B12842668.png)
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12842674.png)
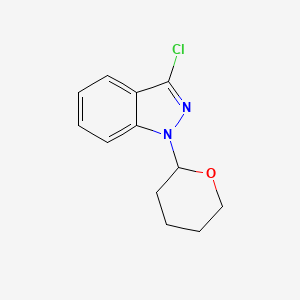
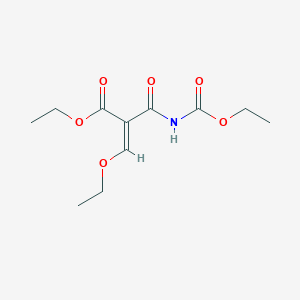
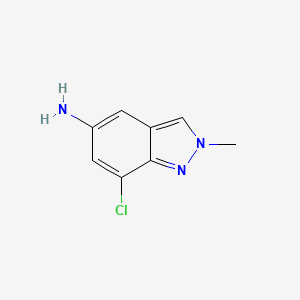
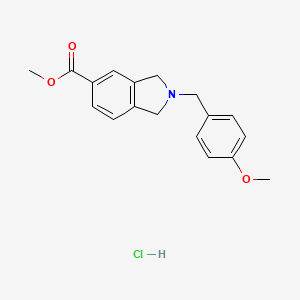
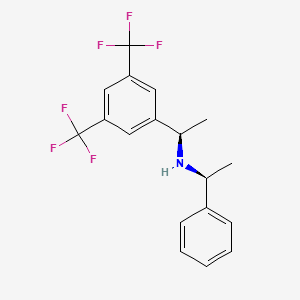
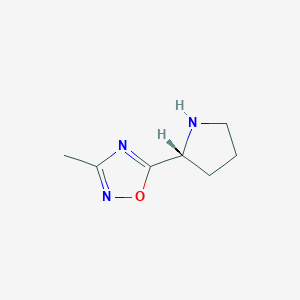
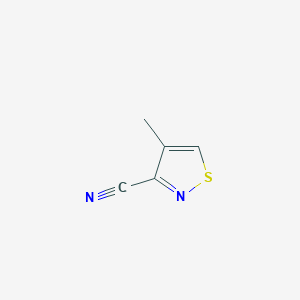
![1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(difluoromethyl)-](/img/structure/B12842716.png)
